molecular formula C17H21F2NO4 B1311441 (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217626-91-9

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1311441
CAS RN: 1217626-91-9
M. Wt: 341.35 g/mol
InChI Key: UOBIEKXTHCSFGK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, also known as DFBP, is an important organic compound used in a variety of scientific research applications. It is a cyclic carboxylic acid that is composed of two benzyl substituents and a tert-butoxycarbonyl group. DFBP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. DFBP has also been used in the synthesis of peptide-based drugs, specifically peptide-based prodrugs, which are compounds that are metabolized to active drugs in the body. The structure of DFBP is highly versatile and can be used in a variety of synthetic pathways.

Scientific Research Applications

Structural Analysis and Crystallography

Studies on related compounds have provided insight into the structural characteristics vital for scientific applications. For instance, the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline revealed the pyrrolidine ring's envelope conformation and the dihedral angles formed with the carboxylic acid group, offering insights into molecule stability and interactions in crystal structures (Rajalakshmi et al., 2013).

Synthesis Techniques

Advancements in synthesis techniques have been highlighted, such as the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This showcases the compound's role in synthesizing complex organic structures (Leban & Colson, 1996).

Application in Medicinal Chemistry

The compound has also found application in medicinal chemistry, as seen in the design, synthesis, and structural analysis of influenza neuraminidase inhibitors. The detailed study of such compounds, containing pyrrolidine cores, provides valuable insights into developing potent inhibitors against viral enzymes (Wang et al., 2001).

Environmental and Catalytic Applications

Moreover, the compound's derivatives have been employed in environmentally friendly catalysis. For example, the N-tert-Butoxycarbonylation of amines using H3PW12O40 demonstrates a highly efficient and recyclable catalyst for amine protection, showcasing the compound's utility in green chemistry (Heydari et al., 2007).

properties

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIEKXTHCSFGK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428025
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217626-91-9
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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